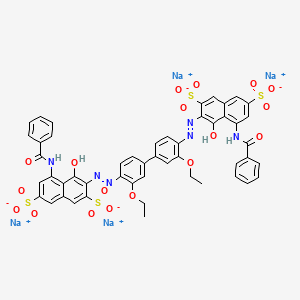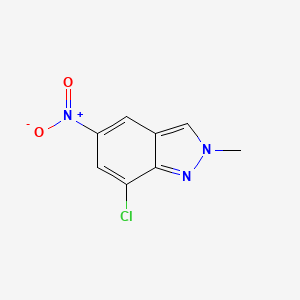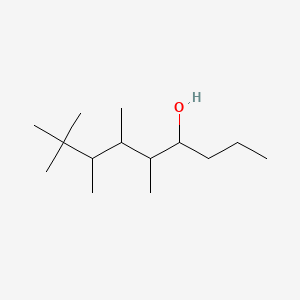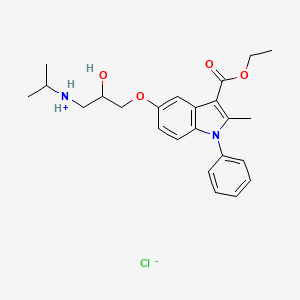
N-(2E)-TCO-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2E)-TCO-L-lysine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a trans-cyclooctene (TCO) moiety. The presence of the TCO group imparts unique reactivity to the molecule, making it valuable for various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2E)-TCO-L-lysine typically involves the modification of L-lysine to introduce the TCO group. One common method involves the use of a TCO precursor, which is reacted with L-lysine under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the efficient formation of the TCO-L-lysine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2E)-TCO-L-lysine undergoes various chemical reactions, including:
Oxidation: The TCO moiety can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the TCO group, altering the compound’s properties.
Substitution: The TCO group can participate in substitution reactions, where other chemical groups replace it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TCO group can yield epoxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2E)-TCO-L-lysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules for imaging and tracking studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2E)-TCO-L-lysine involves its ability to undergo specific chemical reactions due to the presence of the TCO group. This reactivity allows it to interact with various molecular targets and pathways, making it useful for modifying biomolecules and creating new compounds with desired properties.
Comparación Con Compuestos Similares
N-(2E)-TCO-L-lysine can be compared to other lysine derivatives and compounds containing the TCO group. Similar compounds include:
N-(2E)-TCO-L-arginine: Another amino acid derivative with a TCO group, used in similar applications.
N-(2E)-TCO-L-ornithine: A derivative of ornithine with a TCO group, also used in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to modify lysine residues in proteins, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
2-amino-6-(cyclooct-2-en-1-yloxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19) |
Clave InChI |
RIPRFLAPFPCYBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
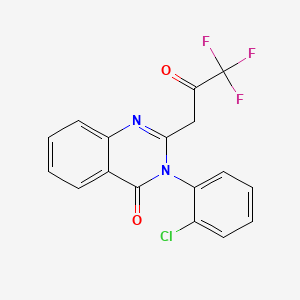

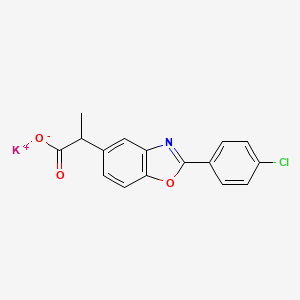
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)



